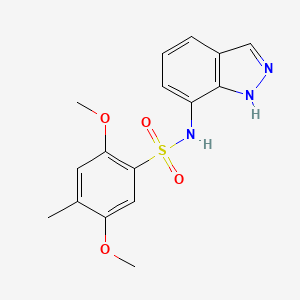

N-(1H-indazol-7-yl)-2,5-dimethoxy-4-methylbenzenesulfonamide

Description

Properties

IUPAC Name |

N-(1H-indazol-7-yl)-2,5-dimethoxy-4-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O4S/c1-10-7-14(23-3)15(8-13(10)22-2)24(20,21)19-12-6-4-5-11-9-17-18-16(11)12/h4-9,19H,1-3H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEXGNDCBHWHOGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1OC)S(=O)(=O)NC2=CC=CC3=C2NN=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-indazol-7-yl)-2,5-dimethoxy-4-methylbenzenesulfonamide typically involves the formation of the indazole core followed by the introduction of the sulfonamide group. One common method for synthesizing indazole derivatives is through transition metal-catalyzed reactions. For example, a Cu(OAc)2-catalyzed reaction can be employed to form the N-N bond in the indazole ring using oxygen as the terminal oxidant . The reaction conditions often involve the use of dimethyl sulfoxide (DMSO) as the solvent and an organometallic reagent to form the N-H ketimine intermediate .

Industrial Production Methods

Industrial production of indazole derivatives, including this compound, may involve large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(1H-indazol-7-yl)-2,5-dimethoxy-4-methylbenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in the presence of a catalyst.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1H-indazol-7-yl)-2,5-dimethoxy-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various cellular pathways. For example, indazole derivatives have been shown to inhibit phosphoinositide 3-kinase δ, which plays a role in cell proliferation and survival .

Comparison with Similar Compounds

4-Chloro-N-(1H-indazol-7-yl)-2,5-dimethoxybenzene-1-sulfonamide

Key Differences :

- Substituent : The chloro analog replaces the 4-methyl group with a chlorine atom.

- Molecular Weight : Chlorine (35.45 g/mol) increases the molecular weight (367.52 g/mol) compared to the target compound’s methyl group (347.07 g/mol).

Structural Implications :

- The chloro analog’s higher molecular weight and electronegativity could reduce metabolic stability compared to the methyl-substituted target.

N-(5-Methoxy-2-methyl-7-nitro-1H-benzimidazol-6-yl)benzenesulfonamide

Key Differences :

- Heterocycle Core : Replaces indazole with benzimidazole, altering hydrogen-bonding capabilities and aromatic stacking interactions.

- Substituents : Features a nitro group (electron-withdrawing) at the 7-position and a methoxy group at the 5-position, contrasting with the target’s 2,5-dimethoxy and 4-methyl groups.

- Molecular Weight : Higher molecular weight (362.07 g/mol) due to the nitro group and benzimidazole core .

Pharmacological Implications :

- The nitro group may confer reactivity or instability, while benzimidazole’s nitrogen spacing could target different enzymes compared to indazole derivatives.

General Structural Trends

- Heterocycle Impact : Indazole’s adjacent nitrogen atoms favor kinase inhibition, while benzimidazole derivatives often target proton pumps or DNA .

- Substituent Effects : Methoxy groups enhance solubility via hydrogen bonding, whereas methyl or chloro groups modulate lipophilicity and steric bulk.

Tabulated Comparison of Key Properties

Biological Activity

N-(1H-indazol-7-yl)-2,5-dimethoxy-4-methylbenzenesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic areas. This article reviews the synthesis, biological evaluation, and molecular modeling studies associated with this compound, highlighting its efficacy against various cancer cell lines and its mechanisms of action.

Synthesis and Characterization

The synthesis of this compound involves several steps, including the formation of the indazole ring and subsequent sulfonamide linkage. The compound has been characterized using techniques such as NMR spectroscopy and mass spectrometry, confirming its structure and purity.

Anticancer Properties

Recent studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, it has shown promising results in inhibiting the growth of MDA-MB-231 (a breast cancer cell line) and HepG2 (a liver cancer cell line) with IC50 values ranging from 2.43 to 14.65 μM .

Table 1: Cytotoxic Activity of this compound

| Cell Line | IC50 (μM) |

|---|---|

| MDA-MB-231 | 2.43 - 7.84 |

| HepG2 | 4.98 - 14.65 |

The mechanism by which this compound exerts its anticancer effects appears to involve microtubule destabilization. In vitro studies have indicated that it can inhibit microtubule assembly at concentrations around 20 μM, leading to apoptosis in treated cells . Additionally, caspase-3 activity was enhanced significantly, indicating an apoptotic pathway activation.

Case Studies

One notable study involved the evaluation of this compound's effects on MDA-MB-231 cells. The results showed that at a concentration of 1 μM, morphological changes were observed alongside increased caspase activity at higher concentrations (10 μM), confirming its role as an apoptosis inducer .

Molecular Modeling Studies

Molecular docking studies have provided insights into the binding interactions of this compound with target proteins involved in cancer progression. The predicted binding affinity suggests that this compound can effectively interact with key sites on microtubule proteins, potentially leading to its observed biological activities .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-(1H-indazol-7-yl)-2,5-dimethoxy-4-methylbenzenesulfonamide, and how can structural purity be confirmed?

- Methodology : Multi-step organic synthesis under controlled conditions (e.g., inert atmosphere, optimized temperatures) is typically employed. Key steps include sulfonylation of the indazole core and functionalization of the benzene ring. Post-synthesis, analytical techniques such as NMR spectroscopy (¹H/¹³C), high-resolution mass spectrometry (HRMS) , and HPLC are critical for confirming structural integrity and purity .

Q. How is the crystal structure of this compound determined, and which software tools are used for refinement?

- Methodology : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data refinement uses programs like SHELXL for small-molecule crystallography, with validation via ORTEP for anisotropic displacement parameter visualization. WinGX provides an integrated suite for data processing and reporting .

Q. What in vitro assays are used to evaluate the compound’s anticancer activity?

- Methodology : Antiproliferative activity is assessed via MTT assays against cancer cell lines (e.g., human leukemia, breast cancer). Dose-response curves (IC₅₀ values) and flow cytometry (apoptosis/necrosis markers) are standard. Positive controls (e.g., doxorubicin) and solvent controls are essential for validation .

Advanced Research Questions

Q. How can conflicting bioactivity data across studies be resolved, particularly regarding anticancer efficacy?

- Methodology : Discrepancies may arise from assay conditions (e.g., cell line variability, serum concentration). Orthogonal assays (e.g., clonogenic survival, 3D spheroid models) and meta-analysis of dose-response data across multiple studies can clarify context-dependent effects. Cross-validation with in vivo models (e.g., xenografts) is recommended .

Q. What computational strategies are effective for studying ligand-target interactions involving this sulfonamide?

- Methodology : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (GROMACS) predict binding modes to targets like kinases or HIV-1 capsid proteins. Pharmacophore modeling identifies critical functional groups (e.g., sulfonamide moiety, methoxy substituents) for affinity .

Q. How can reaction pathways and byproducts be characterized during synthesis optimization?

- Methodology : Reaction monitoring via LC-MS or in-situ FT-IR identifies intermediates. Kinetic analysis (Eyring plots) and DFT calculations elucidate mechanistic steps. Purification challenges (e.g., regioisomers) require advanced chromatography (prep-HPLC with chiral columns) .

Q. What crystallographic challenges arise when resolving disordered solvent molecules or twinning in the compound’s structure?

- Methodology : For disordered regions, SHELXL’s PART instruction and SQUEEZE (PLATON) mitigate electron density ambiguities. Twinned data (e.g., merohedral twins) are processed using TWINABS and refined with HKL-3000 .

Q. How do structural modifications (e.g., methoxy vs. ethoxy substituents) impact bioactivity and pharmacokinetics?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.